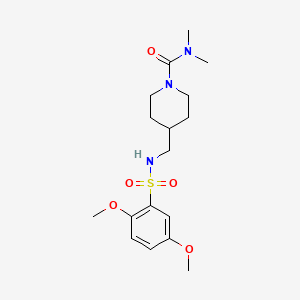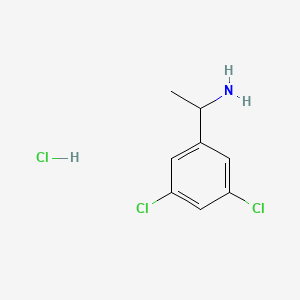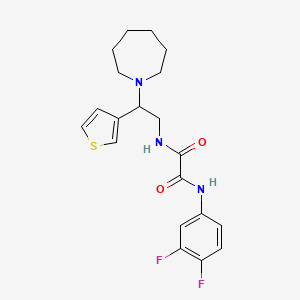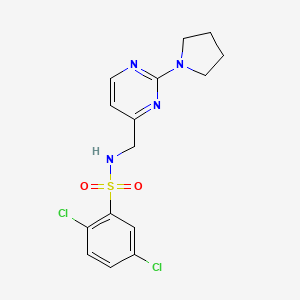![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/no-structure.png)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing a similar structural motif with 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, were synthesized and assessed for their antitumor activities. Notably, certain compounds demonstrated significant broad-spectrum antitumor effects and were found to be more potent compared to the control, 5-fluorouracil. This suggests potential applications of this class of compounds, including the mentioned compound, in cancer treatment strategies (Al-Suwaidan et al., 2016).
Cyclization and Chemical Transformations
The compound falls into a class of quinazolinone derivatives which have been studied for various chemical transformations. For instance, specific benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, a process that could offer insights into the chemical behavior and potential applications of related compounds (Maslivets et al., 2017).
Dye-Sensitized Solar Cells
Quinazolinone derivatives were utilized in the synthesis of carboxylated cyanine dyes for dye-sensitized solar cells, indicating their potential in improving photoelectric conversion efficiency. This suggests that derivatives like this compound might have applications in solar energy technology (Wu et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde followed by acylation with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Starting Materials": [ "2-amino-3,4-dihydroquinazolin-4-one", "benzaldehyde", "N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide", "sodium methoxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde in the presence of sodium methoxide to form 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Acylation of 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide in the presence of acetic anhydride and hydrochloric acid to form 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Step 3: Purification of the product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate." ] } | |
| 899922-48-6 | |
Fórmula molecular |
C29H31N3O5 |
Peso molecular |
501.583 |
Nombre IUPAC |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
Clave InChI |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)









![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)
